![molecular formula C10H10ClNO B11904583 6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)
6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a seven-membered ring fused to a benzene ring, with a chlorine atom at the 6th position and a ketone group at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzylamine with a suitable ketone under acidic conditions to form the desired benzazepine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6-chloro-3,4-dihydro-1H-benzo[b]azepin-5-ol.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or primary amines under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and various substituted benzazepines, depending on the specific reaction conditions and reagents used.
科学研究应用
6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including other heterocyclic compounds.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neurotransmitter levels and potential therapeutic effects.
相似化合物的比较
Similar Compounds
6-Chloro-1,2,3,4-tetrahydroquinoline: Similar in structure but with a six-membered ring.
6-Chloro-2,3-dihydro-1H-indene-5(2H)-one: Another heterocyclic compound with a different ring system.
6-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with a different ring fusion pattern.
Uniqueness
6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to its seven-membered benzazepine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable scaffold in drug discovery and development.
属性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
6-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C10H10ClNO/c11-7-3-1-4-8-10(7)9(13)5-2-6-12-8/h1,3-4,12H,2,5-6H2 |
InChI 键 |
SZOBOUYOEVGEKB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=C(C=CC=C2Cl)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Chloromethyl(dimethyl)silyl] butanoate](/img/structure/B11904505.png)
![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)
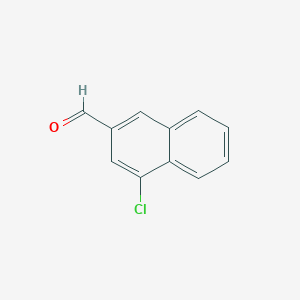
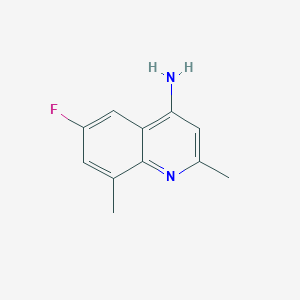

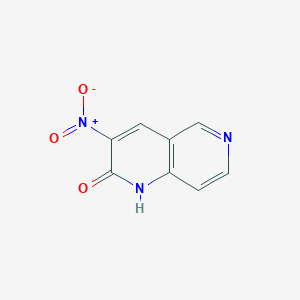


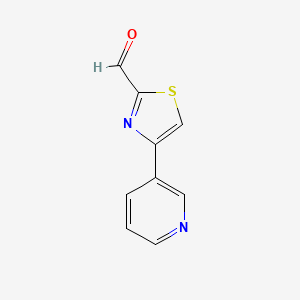


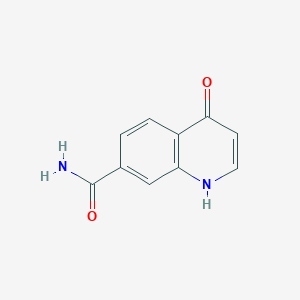
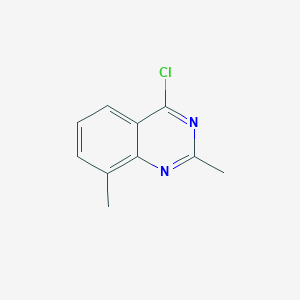
![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)
